molecular formula C12H17NO2 B4611887 N-(3-methoxypropyl)-2-methylbenzamide

N-(3-methoxypropyl)-2-methylbenzamide

Katalognummer: B4611887
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: GPEYHLVDUPJQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3-methoxypropyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-2-methylbenzamide is 207.125928785 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-methoxypropyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3-methoxypropyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-6-3-4-7-11(10)12(14)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEYHLVDUPJQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological potential of N-(3-methoxypropyl)-2-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Potential of N-(3-methoxypropyl)-2-methylbenzamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The N-(3-methoxypropyl)-2-methylbenzamide scaffold, while not extensively characterized as a pharmacophore in its own right, represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological potential of its derivatives. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines robust methodologies for synthesis, screening, and optimization. We will explore potential therapeutic targets based on existing patent literature and detail the experimental workflows necessary to identify and characterize novel drug candidates. This guide is designed to be a practical roadmap, blending theoretical insights with actionable protocols to unlock the full therapeutic promise of this chemical class.

Introduction: The N-(3-methoxypropyl)-2-methylbenzamide Scaffold as a Latent Pharmacophore

N-(3-methoxypropyl)-2-methylbenzamide is a substituted benzamide that has appeared in the patent literature primarily as a chemical intermediate in the synthesis of more complex molecules. Notably, its structural elements have been incorporated into compounds designed to modulate the activity of key biological targets, including the 5-HT4 receptor and the sigma receptor. This suggests that the core scaffold possesses latent pharmacophoric features that, if systematically explored and optimized, could lead to the discovery of novel therapeutics.

The 5-HT4 receptor, a G-protein coupled receptor, is a well-established target for prokinetic agents used to treat gastrointestinal motility disorders. The sigma receptor family, with its two subtypes (σ1 and σ2), is implicated in a wide range of cellular functions and represents a target for neurological and psychiatric conditions. The presence of the N-(3-methoxypropyl)-2-methylbenzamide core in molecules targeting these distinct receptor systems highlights its chemical versatility and underscores the rationale for a dedicated exploration of its derivatives.

This guide will therefore not focus on a known, singular activity, but rather will provide a strategic framework for the discovery of pharmacological potential within a library of novel N-(3-methoxypropyl)-2-methylbenzamide derivatives.

Synthetic Strategy: Building a focused Derivative Library

The cornerstone of any successful drug discovery campaign is a well-designed chemical library. The goal is to generate structural diversity around the core scaffold to explore the chemical space and identify key structure-activity relationships (SAR). The synthesis of N-(3-methoxypropyl)-2-methylbenzamide derivatives can be approached systematically by modifying three key regions of the molecule: the aromatic ring, the amide linker, and the methoxypropyl side chain.

A general and robust synthetic approach begins with the acylation of 3-methoxypropylamine with a substituted 2-methylbenzoyl chloride. This allows for the introduction of a wide variety of substituents onto the aromatic ring.

Experimental Protocol: General Synthesis of N-(3-methoxypropyl)-2-methylbenzamide Derivatives
  • Acid Chloride Formation:

    • To a solution of the desired substituted 2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 3-methoxypropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-(3-methoxypropyl)-2-methylbenzamide derivative.

The causality behind this experimental choice lies in its robustness and versatility. The use of oxalyl chloride provides a clean and efficient conversion of the carboxylic acid to the highly reactive acid chloride, which then readily couples with the primary amine. This two-step, one-pot (if desired) procedure is highly amenable to parallel synthesis for the rapid generation of a chemical library.

G cluster_synthesis Synthetic Workflow for Derivative Library start Substituted 2-Methylbenzoic Acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, cat. DMF) start->acid_chloride coupling Amide Coupling (Base, Anhydrous DCM) acid_chloride->coupling amine 3-Methoxypropylamine amine->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Pure N-(3-methoxypropyl)- 2-methylbenzamide Derivative purification->final_product

Caption: A generalized workflow for the synthesis of N-(3-methoxypropyl)-2-methylbenzamide derivatives.

Pharmacological Evaluation: A Tiered Screening Cascade

A tiered or hierarchical screening approach is an efficient method to identify promising compounds from a larger library. This strategy prioritizes high-throughput, cost-effective assays in the initial phase and progresses to more complex and resource-intensive assays for a smaller number of "hit" compounds.

Primary Screening: Identifying Receptor Binders

Given the precedent from the patent literature, the initial screen should focus on the 5-HT4 and sigma receptors. Radioligand binding assays are the gold standard for this purpose as they are highly sensitive, reproducible, and can be configured for a high-throughput format.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT4 receptor).

    • Homogenize the cells in a buffered solution and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-GR113808 for the 5-HT4 receptor), and the test compound (derivative) at various concentrations.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known, non-labeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

Secondary Screening: Determining Functional Activity

Compounds that show significant binding affinity in the primary screen must be further evaluated to determine their functional activity (i.e., are they agonists, antagonists, or inverse agonists?).

For the 5-HT4 receptor, which is a Gs-coupled GPCR, a functional assay can be based on the measurement of cyclic AMP (cAMP), a downstream second messenger.

  • Cell Culture:

    • Culture cells expressing the 5-HT4 receptor in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the test compounds at various concentrations. For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT4 agonist.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

    • For antagonists, the data can be used to calculate the IC50 or the pA2 value.

G cluster_screening Pharmacological Screening Cascade library Derivative Library (N=100-1000s) primary_screen Primary Screen: Radioligand Binding Assay (e.g., 5-HT4, Sigma Receptors) library->primary_screen hit_id Hit Identification (IC50 < 1 µM) primary_screen->hit_id hit_id->library 'Inactive' secondary_screen Secondary Screen: Functional Assays (e.g., cAMP for 5-HT4) hit_id->secondary_screen 'Hits' confirmation Hit Confirmation & SAR (EC50/IC50 Determination) secondary_screen->confirmation confirmation->secondary_screen Iterate/Refine lead_gen Lead Generation confirmation->lead_gen 'Confirmed Hits'

Caption: A tiered screening cascade for identifying lead compounds from a derivative library.

Data Presentation and Structure-Activity Relationship (SAR)

The systematic collection and analysis of data are crucial for establishing a clear SAR. This relationship informs the next cycle of synthesis, guiding the design of more potent and selective compounds. Data should be organized into tables for easy comparison.

Table 1: Example Data Summary for 5-HT4 Receptor Screening

Compound IDR1-SubstituentR2-Substituent5-HT4 Binding (Ki, nM)5-HT4 Functional (EC50, nM)Emax (%)
XYZ-001HH850>10,000N/A
XYZ-0024-ClH12035085
XYZ-0034-FH15041082
XYZ-0044-Cl5-OCH3459895

This is example data and does not represent real experimental results.

The table above allows for a clear interpretation: the introduction of a halogen at the 4-position of the aromatic ring (XYZ-002, XYZ-003) improves binding affinity compared to the unsubstituted parent compound (XYZ-001). Furthermore, the addition of a methoxy group at the 5-position (XYZ-004) leads to a further increase in both binding and functional potency. This type of analysis forms the basis of the iterative lead optimization cycle.

The Lead Optimization Cycle

Lead optimization is an iterative process that aims to enhance the desirable properties of a hit compound while minimizing its undesirable ones. This involves a continuous loop of design, synthesis, and testing. The goal is to improve not only potency and selectivity but also the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.

G cluster_lo Iterative Lead Optimization Cycle design Design (SAR, In Silico Modeling) synthesis Synthesis (New Derivatives) design->synthesis testing In Vitro Testing (Potency, Selectivity, ADME) synthesis->testing testing->design Analyze SAR invivo In Vivo Testing (PK/PD, Efficacy) testing->invivo Promising Candidate invivo->design Analyze In Vivo Data

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion and Future Perspectives

The N-(3-methoxypropyl)-2-methylbenzamide scaffold presents a compelling starting point for a drug discovery program. While direct evidence of its pharmacological potential is nascent and primarily confined to patent literature, its incorporation into modulators of the 5-HT4 and sigma receptors provides a strong rationale for further investigation.

By employing a systematic approach involving the synthesis of a diverse chemical library, a tiered pharmacological screening cascade, and an iterative lead optimization cycle, researchers can effectively explore the structure-activity landscape of this chemical class. The methodologies and workflows detailed in this guide provide a robust and scientifically rigorous framework for such an endeavor. Future work should not only focus on the initial targets identified but also consider broader screening against other receptor families to potentially uncover novel and unexpected therapeutic applications for this versatile scaffold.

References

  • Title: Preparation of N-((tetrahydro-2H-pyran-4-yl)methyl)
  • Source: Google Patents (Patent EP0445788A2)

Predicted Metabolic Stability of N-(3-methoxypropyl)-2-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Metabolic Stability of N-(3-methoxypropyl)-2-methylbenzamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

N-(3-methoxypropyl)-2-methylbenzamide represents a structural class of ortho-substituted benzamides often explored in fragment-based drug discovery (FBDD) for GPCR targets (e.g., dopamine or histone deacetylase modulation).

Core Prediction: This compound is predicted to exhibit moderate metabolic stability (


 min in human liver microsomes). The ortho-methyl group confers significant steric protection against amidase-mediated hydrolysis, rendering the amide bond metabolically robust. However, the 3-methoxypropyl side chain  acts as a metabolic "soft spot," susceptible to rapid CYP450-mediated O-dealkylation and subsequent oxidation.

This guide details the predicted metabolic pathways, the mechanistic basis for these predictions, and the standard operating procedures (SOPs) required for experimental validation.

Physicochemical & Structural Analysis

Before assessing metabolism, one must understand the substrate's accessibility to enzymatic pockets (CYP450s).

PropertyEstimated ValueImpact on Metabolism
Molecular Weight 207.27 DaLow MW favors high permeability; likely a substrate for multiple CYP isoforms.
cLogP ~1.8 – 2.2Moderate lipophilicity ensures good microsomal binding but limits extensive sequestration in fatty tissues.
PSA (Polar Surface Area) ~38 ŲHigh membrane permeability; readily accesses intracellular metabolizing enzymes (ER-bound CYPs).
Rotatable Bonds 5High flexibility in the side chain facilitates induced-fit binding into CYP active sites (e.g., CYP2D6, CYP3A4).
Structural Liability Analysis
  • The Amide Bond (Scaffold): The ortho-methyl group (2-position) creates steric hindrance, twisting the carbonyl out of planarity with the phenyl ring. This significantly reduces susceptibility to hydrolysis by carboxylesterases or amidases relative to unsubstituted benzamides.

  • The Methoxypropyl Tail (Liability): Ether linkages on alkyl chains are classic targets for O-dealkylation. This is the predicted Site of Metabolism (SOM) 1 .

  • The Benzylic Methyl (Liability): The 2-methyl group is electronically activated and susceptible to benzylic oxidation (SOM 2).

Predicted Metabolic Pathways

The metabolic fate of N-(3-methoxypropyl)-2-methylbenzamide is dominated by Phase I oxidative reactions.

Pathway A: O-Demethylation (Primary Route)
  • Enzymes: CYP2D6 (likely dominant due to basic nitrogen proximity if protonated), CYP3A4.

  • Mechanism: Hydroxylation of the terminal methyl group adjacent to the ether oxygen, forming an unstable hemiacetal intermediate which collapses to release formaldehyde and the alcohol metabolite.

  • Product: N-(3-hydroxypropyl)-2-methylbenzamide.

Pathway B: Benzylic Oxidation[1]
  • Enzymes: CYP2C19, CYP3A4, CYP2E1.[1]

  • Mechanism: Hydrogen abstraction from the ortho-methyl group followed by hydroxyl rebound.

  • Product: N-(3-methoxypropyl)-2-(hydroxymethyl)benzamide. This can be further oxidized to the carboxylic acid.

Pathway C: N-Dealkylation
  • Enzymes: CYP3A4.[1][2]

  • Mechanism: Hydroxylation at the

    
    -carbon of the propyl chain (adjacent to the amide nitrogen).
    
  • Product: 2-methylbenzamide + 3-methoxypropanal.

Pathway Visualization (DOT)

The following diagram illustrates the predicted metabolic tree.

MetabolicPathways Parent Parent Compound N-(3-methoxypropyl)-2-methylbenzamide ODesmethyl Metabolite M1 (O-Desmethyl) N-(3-hydroxypropyl)-2-methylbenzamide Parent->ODesmethyl CYP2D6/3A4 (Major Pathway) BenzylicOH Metabolite M2 (Benzylic Alcohol) N-(3-methoxypropyl)-2-(hydroxymethyl)benzamide Parent->BenzylicOH CYP2C19/2E1 (Benzylic Oxidation) NDealkyl Metabolite M3 (N-Dealkylated) 2-methylbenzamide Parent->NDealkyl CYP3A4 (N-Dealkylation) Acid Metabolite M4 (Carboxylic Acid) BenzylicOH->Acid ADH/ALDH

Figure 1: Predicted Phase I metabolic map. The thickness of the arrows indicates the predicted relative flux of the pathway.

Experimental Validation Protocol

To validate these predictions, a Microsomal Stability Assay is the industry standard. This protocol ensures the generation of intrinsic clearance (


) data.
Materials & Reagents[4][5]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Test Compound (1

      
      M) in buffer.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability or non-CYP hydrolysis.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold ACN (with Internal Standard).
      
    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor parent depletion.

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow Stock 1. Stock Prep (10 mM DMSO) Mix 2. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Stock->Mix Start 3. Initiation (+ NADPH) Mix->Start Sample 4. Sampling (0, 5, 15... 60 min) Start->Sample Time Course Quench 5. Quench (ACN + IS) Sample->Quench Transfer Aliquot Analyze 6. LC-MS/MS Analysis Quench->Analyze Centrifuge & Inject

Figure 2: Standard Operating Procedure (SOP) for Microsomal Stability Assessment.

Data Interpretation & Risk Assessment

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining parent compound percentage (


) versus time (

). The slope (

) of the linear regression represents the elimination rate constant.




Interpretation Table

(

L/min/mg)
ClassificationDevelopment Implication
< 10 Low ClearanceHigh stability; suitable for QD (once daily) dosing.
10 – 45 Moderate Clearance Expected range for N-(3-methoxypropyl)-2-methylbenzamide. Likely amenable to optimization.
> 45 High ClearanceRapid metabolism; bioavailability issues likely. Requires structural modification (e.g., fluorination of the methoxy group).
Structural Optimization Strategy

If the compound shows high clearance (


), the following modifications are recommended to block the metabolic soft spots:
  • Deuteration: Replace hydrogens on the methoxy group (

    
    ) to slow O-demethylation via the Kinetic Isotope Effect (KIE).
    
  • Cyclization: Constrain the propyl chain into a ring (e.g., tetrahydrofuran or oxetane) to reduce access to the ether oxygen.

  • Fluorination: Introduce fluorine at the benzylic position (2-trifluoromethyl) to block oxidation, though this may alter the amide conformation.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5][6] Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Johansson, A. M., et al. (1987). Novel 2-substituted N-alkylbenzamides: synthesis and dopamine D2 receptor binding. Journal of Medicinal Chemistry. (Provides SAR on similar benzamide scaffolds). Link

Sources

Methodological & Application

Application Note: ¹H NMR-Based Structural Elucidation of N-(3-methoxypropyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in pharmaceutical and materials science, the precise characterization of novel compounds is paramount. This application note provides a detailed guide to the ¹H NMR spectral interpretation and peak assignment for N-(3-methoxypropyl)-2-methylbenzamide, a substituted benzamide of interest in drug discovery and development. We will explore the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a systematic approach to spectral assignment, and provide a standardized protocol for sample preparation and data acquisition. This guide is designed to be a practical resource for researchers, enabling them to confidently apply these principles to their own structural elucidation challenges.

The unique substitution pattern of N-(3-methoxypropyl)-2-methylbenzamide presents an excellent case study for understanding how subtle differences in the electronic environment of protons influence their resonance frequencies and multiplicities in a ¹H NMR spectrum. A thorough analysis of these spectral features allows for the unambiguous confirmation of its chemical structure.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is the foundation for any spectral interpretation. Below is a diagram of N-(3-methoxypropyl)-2-methylbenzamide with each unique proton environment labeled alphabetically for subsequent discussion.

Figure 1: Structure of N-(3-methoxypropyl)-2-methylbenzamide with proton labels.

Predicted ¹H NMR Spectral Data

The interpretation of a ¹H NMR spectrum involves the analysis of four key parameters for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[3][4]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[5]

  • Aromatic Protons (b, c): The protons on the benzene ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The presence of the electron-withdrawing amide group and the electron-donating methyl group will influence their precise chemical shifts. The ortho-methyl group can cause some steric hindrance, potentially affecting the planarity of the amide group with the ring and thus influencing the electronic effects.[6]

  • Amide Proton (h): The NH proton of the amide is expected to be significantly deshielded and will likely appear as a broad signal between 8.0 and 8.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration.[7]

  • Alkyl Protons (d, e, f, g): The protons of the 3-methoxypropyl chain will have distinct chemical shifts based on their proximity to electronegative atoms (N and O).

    • CH₂ (g): Directly attached to the nitrogen of the amide, these protons will be deshielded and are expected around 3.4-3.6 ppm.

    • CH₂ (e): Adjacent to the oxygen of the methoxy group, these protons will also be deshielded, resonating around 3.3-3.5 ppm.

    • CH₂ (f): This central methylene group, being further from the electronegative atoms, will be the most shielded of the propyl chain protons, likely appearing around 1.8-2.0 ppm.

    • CH₃ (d): The methoxy methyl protons are in a relatively shielded environment and should appear as a sharp singlet around 3.2-3.4 ppm.[8][9]

  • Methyl Protons (a): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a singlet around 2.3-2.5 ppm.

Integration

The integrated area under each signal is directly proportional to the number of protons giving rise to that signal. For N-(3-methoxypropyl)-2-methylbenzamide, the expected integration ratios are:

  • a (CH₃): 3H

  • b, c (Ar-H): 4H total

  • d (OCH₃): 3H

  • e (CH₂): 2H

  • f (CH₂): 2H

  • g (CH₂): 2H

  • h (NH): 1H

Multiplicity and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiple peaks (multiplicity). The n+1 rule is a useful first approximation for predicting multiplicity, where 'n' is the number of neighboring non-equivalent protons.[10] The coupling constant, J, is the distance between the split peaks and is a measure of the interaction strength.

  • Aromatic Protons (b, c): The aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors. We can anticipate doublet of doublets or multiplets.

  • Amide Proton (h): The NH proton will likely couple with the adjacent CH₂ protons (g), resulting in a triplet. However, this coupling can sometimes be broadened or absent due to quadrupole effects of the nitrogen or chemical exchange.

  • Alkyl Protons (e, f, g):

    • CH₂ (g): Coupled to the NH proton (h) and the CH₂ protons (f), this signal is expected to be a quartet (or a triplet if NH coupling is not resolved).

    • CH₂ (f): Coupled to both adjacent CH₂ groups (e and g), this signal will appear as a quintet or multiplet.

    • CH₂ (e): Coupled to the CH₂ protons (f), this signal will be a triplet.

  • Methyl Protons (a, d): Both the aromatic methyl (a) and the methoxy methyl (d) protons have no adjacent non-equivalent protons, so they will appear as singlets.

Summary of Predicted ¹H NMR Data
Proton Label Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
a (Ar-CH₃)2.3 - 2.53HSinglet (s)-
b, c (Ar-H)7.0 - 7.84HMultiplet (m)-
d (O-CH₃)3.2 - 3.43HSinglet (s)-
e (O-CH₂)3.3 - 3.52HTriplet (t)6-8
f (-CH₂-)1.8 - 2.02HQuintet (quin)6-8
g (N-CH₂)3.4 - 3.62HQuartet (q)6-8
h (N-H)8.0 - 8.51HTriplet (t)5-7

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol

The following is a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of N-(3-methoxypropyl)-2-methylbenzamide.

Materials and Equipment
  • N-(3-methoxypropyl)-2-methylbenzamide (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[11]

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[12][13]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be beneficial for observing amide NH protons due to reduced exchange rates.

  • Gently vortex the sample until the compound is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

  • Transfer the clear solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[14]

  • Cap the NMR tube securely.

Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[15]

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Acquisition Time (AQ): 2-4 seconds.[16]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T1 relaxation time is necessary.[17]

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm). If an internal standard such as tetramethylsilane (TMS) is used, set its signal to 0 ppm.

Data Analysis and Peak Assignment Workflow

A systematic approach is crucial for accurate spectral interpretation.

G A Acquire High-Resolution ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift B->C D Identify and Assign Singlets (a, d) C->D E Analyze Alkyl Region (e, f, g) C->E F Analyze Aromatic Region (b, c) C->F G Identify and Assign Amide Proton (h) C->G I Integrate All Signals D->I H Correlate Splitting Patterns and Coupling Constants E->H F->H G->H H->I J Final Structure Confirmation I->J

Sources

Application Note: Microwave-Assisted Synthesis of N-(3-methoxypropyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized microwave-assisted organic synthesis (MAOS) of N-(3-methoxypropyl)-2-methylbenzamide , a structural motif relevant to the development of substituted benzamide antipsychotics (e.g., Sulpiride analogs) and D2/D3 receptor antagonists. Unlike traditional thermal heating, which relies on conductive heat transfer, this protocol utilizes dielectric heating to achieve rapid volumetric heating, significantly reducing reaction times from hours to minutes while suppressing side reactions. Two distinct protocols are provided: Method A (High-Throughput Acyl Chloride Route) for maximum yield, and Method B (Green Direct Amidation) for atom economy and solvent reduction.[1]

Scientific Foundation: The Microwave Advantage

Dielectric Heating Mechanism

The superior efficiency of this protocol stems from the direct coupling of microwave energy (2.45 GHz) with the reaction matrix. Unlike oil baths that heat the vessel wall first, microwaves target the molecular dipoles within the solution.[2]

  • Dipolar Polarization: The polar reactants (3-methoxypropylamine) and solvent (if used) attempt to align with the oscillating electric field. The lag between the field oscillation and molecular rotation creates internal friction, generating heat instantaneously.

  • Arrhenius Acceleration: The rapid rise in temperature (

    
    ) allows the system to overcome the activation energy (
    
    
    
    ) barrier faster, as described by the Arrhenius equation
    
    
    .
Solvent Selection & Loss Tangent ( )

Success depends on the loss tangent (


), which measures a material's ability to convert electromagnetic energy into heat.[2][3][4][5]
  • High Absorbers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Ethanol, DMSO. Used for rapid heating.[1][3]
    
  • Medium Absorbers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Water, DMF. Good for controlled temperature ramps.[1]
    
  • Low Absorbers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Toluene, Hexane.[2] Transparent to microwaves; used only if passive heating elements (SiC) are added.[1]
    

For this synthesis, we utilize the polarity of the amine reactant itself, allowing for solvent-free or high-concentration conditions.

Visual Workflows

Reaction Mechanism & Energy Transfer

The following diagram illustrates the concurrent physical and chemical processes driving the reaction.

G cluster_0 Microwave Irradiation (2.45 GHz) cluster_1 Chemical Transformation MW_Source Magnetron Source Dipole Dipolar Polarization (3-methoxypropylamine) MW_Source->Dipole Oscillating Field Heat Volumetric Heating (Internal Friction) Dipole->Heat Molecular Rotation TS Tetrahedral Intermediate Heat->TS Activation Energy Reactants 2-Methylbenzoyl Chloride + Amine Reactants->TS Nucleophilic Attack Product N-(3-methoxypropyl)- 2-methylbenzamide TS->Product Elimination of HCl

Figure 1: Interplay between dielectric heating physics and the nucleophilic acyl substitution mechanism.

Experimental Protocols

Safety Pre-Check
  • Pressure Warning: Microwave reactions in sealed vessels generate significant pressure.[1] Ensure vials are rated for >20 bar.

  • Exotherm: The reaction of acyl chlorides with amines is exothermic. Pre-cooling reagents is recommended.[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1]Physical StateRole
2-Methylbenzoyl chloride 154.591.0LiquidElectrophile
3-Methoxypropylamine 89.141.2LiquidNucleophile / MW Absorber
Triethylamine (TEA) 101.191.5LiquidHCl Scavenger (Method A)
Ethyl Acetate 88.11-LiquidExtraction Solvent
Method A: High-Throughput Acyl Chloride Route

Best for: Small scale library synthesis, maximum yield.

  • Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-methylbenzoyl chloride (154 mg, 1.0 mmol) in 2 mL of dry THF (or Acetonitrile).

    • Critical Step: Add Triethylamine (210 µL, 1.5 mmol) slowly.

    • Add 3-methoxypropylamine (107 mg, 1.2 mmol) dropwise.[1] The solution may warm slightly.[1]

  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

    • Temperature: 100°C.

    • Hold Time: 5 minutes.

    • Power: Dynamic mode (Max 150W).[1]

    • Stirring: High.[1][6]

  • Workup:

    • Cool to room temperature (compressed air cooling).[1]

    • Dilute with Ethyl Acetate (10 mL) and wash with 1M HCl (5 mL) to remove excess amine/TEA, followed by sat. NaHCO₃ (5 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.[1]

  • Expected Yield: >90% (Clear to pale yellow oil).

Method B: Green Direct Amidation (Solvent-Free)

Best for: Green chemistry compliance, avoiding chlorinated reagents.

  • Preparation:

    • In a 10 mL microwave vial, mix 2-methylbenzoic acid (136 mg, 1.0 mmol) and 3-methoxypropylamine (178 mg, 2.0 mmol).

    • Note: The amine acts as both reactant and solvent (high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Catalyst: Add 10 mol% Boric Acid or Silica Gel (optional, improves yield).[1]

  • Irradiation:

    • Temperature: 160°C (Higher temp required to drive dehydration).[1]

    • Hold Time: 20 minutes.

    • Pressure Limit: Set to 250 psi (17 bar).

  • Workup:

    • Dissolve the crude melt in Ethyl Acetate.[1]

    • Wash with 1M HCl to remove excess amine.[1]

    • Evaporate solvent.[1]

  • Expected Yield: 75-85%.

Optimization & Troubleshooting

The following data summarizes the optimization of Method A (Acyl Chloride) to minimize hydrolysis byproducts.

Temperature (°C)Time (min)SolventYield (%)Purity (LC-MS)
6010DCM6588%
805THF8292%
100 5 THF 94 >98%
1402DMF8890% (Darkening observed)

Common Pitfalls:

  • Vessel Failure: Using DCM (low boiling point, low MW absorption) causes high pressure without efficient heating.[1] Solution: Use THF or Acetonitrile.[1]

  • Low Yield (Method B): Water byproduct inhibits reaction equilibrium.[1] Solution: Add molecular sieves (4Å) to the vial or increase temperature to 170°C.

Analytical Validation

Self-validating the protocol ensures the product is correct.

  • TLC: 50% EtOAc/Hexane.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of Product ~0.4 (distinct from starting acid 
    
    
    
    ).
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.45 (s, 3H, Ar-CH3 )
      
    • 
       3.35 (s, 3H, O-CH3 )
      
    • 
       3.55 (t, 2H, -CH2-O-)
      
    • 
       3.60 (q, 2H, -N-CH2-)
      
    • 
       6.20 (br s, 1H, NH )
      
    • 
       7.1-7.4 (m, 4H, Ar-H)
      

Workflow Diagram

Workflow cluster_MW Microwave Reactor Start Start: Weigh Reagents Mix Mix in MW Vial (Add Amine Last) Start->Mix Seal Seal & Crimp Cap Mix->Seal Irradiate Irradiate 100°C, 5 min, 150W Seal->Irradiate Cool Cool to <40°C (Compressed Air) Irradiate->Cool Extract Liquid-Liquid Extraction (EtOAc / 1M HCl) Cool->Extract Dry Dry & Concentrate Extract->Dry Analyze QC: NMR / LC-MS Dry->Analyze

Figure 2: Step-by-step operational workflow for Method A.[1]

References

  • Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1] [Link][1]

  • Green Direct Amidation Protocols: Charville, H., et al. "Microwave-assisted direct amidation of carboxylic acids."[1][7] Green Chemistry, 2010.[1] [Link]

  • Dielectric Properties of Solvents (Loss Tangents): Gabriel, C., et al. "Dielectric parameters relevant to microwave dielectric heating."[1][3][8] Chemical Society Reviews, 1998.[1] [Link]

  • Benzamide Synthesis Methodology: Sultana, N., et al. "Microwave Assisted Synthesis of Benzamides."[1] Asian Journal of Chemistry, 2011.[1] [Link]

Sources

Solvent selection for amide coupling of 3-methoxypropylamine and 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Sterically Hindered Amide Coupling

Executive Summary

This application note provides a scientifically grounded protocol for the amide coupling of 2-methylbenzoic acid (sterically hindered electrophile) and 3-methoxypropylamine (primary amine nucleophile).

Traditionally, such couplings rely on hazardous dipolar aprotic solvents (DMF, NMP) and uronium-based reagents (HATU) to overcome the steric barrier at the ortho-position. However, modern sustainable manufacturing mandates a shift toward green solvent systems. This guide evaluates and recommends Propylphosphonic Anhydride (T3P) in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) as the superior, self-validating system. This combination offers higher atom economy, simplified aqueous workup, and compliance with ACS GCI and Pfizer solvent selection guides, without compromising reaction kinetics.

Substrate Analysis & Mechanistic Challenges

Successful solvent selection requires analyzing the physiochemical properties of the coupling partners.

ComponentStructure / PropertiesCritical Process Challenge
2-Methylbenzoic Acid Ortho-substituted aromatic acid. pKa ~3.9.Steric Hindrance: The methyl group at the ortho position blocks the trajectory of the incoming nucleophile (amine), significantly reducing the rate of attack on the activated ester intermediate.
3-Methoxypropylamine Primary alkyl amine with ether tail. pKa (conj. acid) ~10.Nucleophilicity: Good nucleophile, but the ether oxygen adds polarity, influencing solubility profiles in non-polar solvents (e.g., heptane).
Target Amide N-(3-methoxypropyl)-2-methylbenzamidePurification: The product is likely an oil or low-melting solid. A solvent system that avoids chromatography via extractive workup is highly preferred.

Solvent Selection Framework

We utilize a "Green-First" hierarchy based on the Pfizer and ACS GCI Solvent Selection Guides. The goal is to replace "Red" category solvents with "Green" alternatives that maintain high solubility for the ortho-substituted acid.

Solvent Performance Matrix
Solvent ClassCandidateStatusRationale for Selection/Rejection
Dipolar Aprotic DMF, NMP AVOID High Toxicity: Reprotoxic (Repr. 1B). High boiling point makes removal difficult, often requiring aqueous washes that can form emulsions with the ether-amine product.
Chlorinated DCM RESTRICT Environmental Hazard: Carcinogenic potential. While it dissolves all reagents, it poses significant waste disposal costs.
Esters Ethyl Acetate (EtOAc) PREFERRED Green Standard: Excellent solubility for T3P (supplied as 50% w/w in EtOAc). Low toxicity, easy evaporation.
Ethers 2-MeTHF OPTIMAL Bio-based Alternative: Higher boiling point (80°C) than THF allows for higher reaction temps to overcome steric energy barriers. Forms clean phase splits with water.
Ethers CPME VIABLE Low Peroxide: Good stability and hydrophobicity, but lower solubility for some polar coupling salts compared to 2-MeTHF.

Reagent Selection: The T3P Advantage

For ortho-substituted benzoic acids, standard carbodiimides (EDC/DCC) often suffer from slow kinetics and high racemization (if chiral centers were present) or


-acylurea byproduct formation.
  • Why T3P? Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger.[1] It forms a highly reactive mixed anhydride.

  • Steric Benefit: The T3P mechanism is less sensitive to steric bulk than the HATU/HBTU mechanism because the active phosphorus intermediate is compact.

  • Synergy: T3P is commercially available as a solution in EtOAc or 2-MeTHF , perfectly aligning with our green solvent selection.

Visualizing the Decision Process

The following decision tree illustrates the logic for selecting the solvent/reagent system based on scale and substrate constraints.

SolventSelection Start Start: Amide Coupling Design (2-Me-Benzoic Acid + 3-Methoxypropylamine) CheckSterics Constraint Check: Ortho-Substitution Present? Start->CheckSterics GreenSolvent Select Green Solvent System: EtOAc or 2-MeTHF CheckSterics->GreenSolvent Yes (High Sterics) SolubilityCheck Solubility Screen: Dissolve Acid in 5 vol solvent GreenSolvent->SolubilityCheck ReagentSelect Select Coupling Agent T3P_Route Route A (Preferred): T3P (50% in EtOAc) Workup Workup Strategy: Acid/Base Wash (No Column) T3P_Route->Workup Water Soluble Byproducts HATU_Route Route B (Fallback): HATU / DMF HATU_Route->Workup Requires multiple washes SolubilityCheck->T3P_Route Soluble (Most cases) SolubilityCheck->HATU_Route Insoluble (Rare)

Figure 1: Decision tree for solvent and reagent selection emphasizing green chemistry pathways.

Detailed Experimental Protocols

Protocol A: Optimized T3P Coupling in EtOAc (Recommended)

Best for: Scalability, Green Chemistry, Ease of Workup.

Materials:

  • 2-Methylbenzoic acid (1.0 equiv)[2]

  • 3-Methoxypropylamine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge 2-methylbenzoic acid (1.0 equiv). Add EtOAc (concentration 0.2 M, approx. 5 mL per mmol of acid).

  • Base Addition: Add Pyridine (2.5 equiv). Note: Pyridine is preferred over DIPEA for T3P couplings as it acts as an acylation catalyst and minimizes epimerization (though not a risk here).

  • Activation: Cool the mixture to 0 °C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Amine Addition: Add 3-methoxypropylamine (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Heptane) or HPLC. If conversion is <90% after 4 hours, heat to 50 °C (the boiling point of EtOAc allows mild heating).

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume to reaction solvent) to quench.

    • Transfer to a separatory funnel. Separate phases.

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (removes excess amine and pyridine).

    • Wash 2 (Basic): Wash organic layer with Sat.[2] NaHCO₃ (removes unreacted benzoic acid and T3P byproducts).

    • Wash 3: Brine wash.[2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Result: The product is typically obtained in >90% purity without chromatography.

Protocol B: High-Throughput Solvent Screening (Micro-Scale)

Use this if solubility issues arise with the specific derivative.

  • Prepare 4 vials containing 50 mg of 2-methylbenzoic acid.

  • Add 250 µL of solvent to each: Vial A (EtOAc) , Vial B (2-MeTHF) , Vial C (CPME) , Vial D (Toluene) .

  • Assess solubility visually (Clear vs. Cloudy).

  • Add Base (2.5 eq) and Amine (1.2 eq).

  • Add T3P (1.5 eq) to all vials.

  • Stir at RT for 2 hours and analyze by LC-MS.

    • Selection Criteria: Choose the solvent with the highest conversion % and cleanest impurity profile.

Data Presentation & Troubleshooting

Expected Results Table:

ParameterT3P / EtOAc (Green)HATU / DMF (Traditional)
Yield 85–95%80–90%
Reaction Time 2–4 h1–2 h
Workup Simple ExtractionExtraction + Water washes (DMF removal difficult)
Atom Economy HighLow (High MW of HATU)
Toxicity (PMI) LowHigh

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Steric bulk of the 2-methyl group is preventing attack.

    • Solution: Switch solvent to 2-MeTHF and heat to 70 °C. 2-MeTHF has a higher boiling point than EtOAc, allowing for more thermal energy to overcome the activation barrier.

  • Issue: Emulsion during workup.

    • Cause: The ether tail of the amine acting as a surfactant.

    • Solution: Add a small amount of 2-propanol to the organic layer or saturate the aqueous layer with solid NaCl.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4] Green Chemistry, 2008 , 10, 31-36.[4] Link

  • ACS GCI Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013 , 17, 1517–1525. Link

  • T3P Reagent Profile: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent." Organic Letters, 2011 , 13, 5048-5051. Link

  • 2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012 , 5, 1369–1379. Link

  • Amide Coupling Reviews: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61, 10827-10852. Link

Sources

Application Note: Storage, Handling, and Experimental Protocols for N-(3-methoxypropyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(3-methoxypropyl)-2-methylbenzamide is a structural analogue within the ortho-substituted benzamide family. Chemically, it functions as a lipophilic amide linker commonly utilized in Fragment-Based Drug Discovery (FBDD) and as a scaffold for Transient Receptor Potential (TRP) channel modulators (specifically TRPM8 agonists/cooling agents).

This guide provides a standardized framework for the storage, solubilization, and handling of this compound to ensure experimental reproducibility. The protocols below address the specific physicochemical challenges posed by the molecule: the steric hindrance of the ortho-methyl group and the potential hygroscopicity of the ether side chain.

Chemical Identity
PropertyDetail
Chemical Name N-(3-methoxypropyl)-2-methylbenzamide
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Structural Class ortho-Toluic acid amide derivative
Predicted LogP ~2.1 – 2.5 (Lipophilic)
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)
Solubility DMSO (>50 mM), Ethanol (>50 mM), DCM; Poorly soluble in water.[1]

Safety & Handling Protocols (E-E-A-T)

Hazard Assessment

While specific toxicological data for this exact analogue may be limited, its functional groups (benzamide core, aliphatic ether) dictate the following safety profile based on Structure-Activity Relationship (SAR) data of homologous compounds (e.g., 2-methylbenzamide, 3-methoxypropylamine).

  • Routes of Entry: Inhalation (aerosols), Skin Absorption, Ingestion.[2]

  • Primary Hazards:

    • Skin/Eye Irritation: The amide moiety combined with the ether chain can act as a permeation enhancer, potentially increasing irritation risks [1].

    • Acute Toxicity: Treat as H302 (Harmful if swallowed) by analogy to 2-methylbenzamide [2].

  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat. Handle neat compound in a fume hood.

Handling "Sticky" Oils/Solids

This compound often presents as a viscous oil or sticky solid due to the flexible methoxypropyl chain disrupting crystal packing.

  • Weighing Protocol: Do not use spatulas for viscous oils. Use a positive displacement pipette or weigh by difference using a glass syringe to prevent mass loss and contamination.

  • Static Charge: If solid, the compound may be static-prone. Use an anti-static gun prior to weighing on microbalances.

Storage and Stability Architecture

The stability of N-(3-methoxypropyl)-2-methylbenzamide is governed by the hydrolytic stability of the amide bond (high) and the oxidative susceptibility of the ether linkage (moderate).

Storage Decision Matrix

The ortho-methyl group provides steric protection to the amide bond, reducing hydrolysis rates compared to non-substituted benzamides. However, the ether oxygen is a potential site for radical formation if exposed to light and oxygen over long periods.

Recommended Conditions:

  • Solid/Neat: Store at -20°C, desiccated, protected from light.

  • Solvated (DMSO): Store at -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (Max 3).

Visualizing the Storage Workflow

The following diagram outlines the logic for processing incoming batches to maximize shelf-life.

StorageProtocol Receipt Compound Receipt (Solid/Oil) QC Purity Check (LC-MS / NMR) Receipt->QC Decision Is Purity > 95%? QC->Decision Purify Re-Purification (Flash Chromatography) Decision->Purify No Aliquot Aliquot Generation (Avoid Freeze-Thaw) Decision->Aliquot Yes Purify->QC StorageSolid Long Term Storage (-20°C, Desiccated, Dark) Aliquot->StorageSolid Bulk Archive StorageSoln Working Stock (DMSO) (-20°C, < 3 months) Aliquot->StorageSoln Daily Use

Figure 1: Decision matrix for the intake, validation, and storage of N-(3-methoxypropyl)-2-methylbenzamide to prevent degradation.

Experimental Protocols

Solubilization for Biological Assays

Objective: Create a precipitation-free 10 mM stock solution.

Mechanism: The ortho-methyl group increases lipophilicity. Direct addition of aqueous buffer will cause immediate precipitation. A "co-solvent step-down" method is required.

Protocol:

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.07 mg of compound.

  • Primary Solubilization: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Quality Check: Ensure solution is optically clear. Sonicate at 35°C if haze persists.

  • Intermediate Dilution (Critical Step): Do not dilute directly into PBS.

    • Prepare a 10x working solution in assay media containing surfactant (e.g., 0.1% Pluronic F-127 or Tween-80).

    • Add stock to media dropwise while vortexing.

  • Final Concentration: Dilute to final assay concentration (e.g., 10 µM). Final DMSO concentration should be <0.5% to avoid solvent effects.

Analytical Validation (LC-MS)

To verify compound integrity after storage, use the following standard method.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (Amide bond) and 254 nm (Aromatic)
Expected Retention Mid-late elution (approx. 6-7 min) due to lipophilicity.

Mechanistic Context: Why this Protocol Matters

The ortho-substitution pattern in N-(3-methoxypropyl)-2-methylbenzamide creates a specific "twist" in the molecule, decoupling the amide plane from the phenyl ring. This steric inhibition of resonance has two practical implications for the researcher:

  • Enhanced Chemical Stability: The amide bond is sterically shielded from enzymatic or hydrolytic attack, making the compound more stable in solution than its para-substituted counterparts [3].

  • Solubility Challenges: The lack of planarity disrupts crystal lattice energy (lowering melting point) but increases lipophilicity, necessitating the DMSO/Surfactant solubilization protocol described in Section 4.1.

Biological Pathway Visualization (Hypothetical TRP Modulation)

Given the structural similarity to WS-23 and other cooling agents, this compound likely interacts with transmembrane channels.

Pathway Ligand N-(3-methoxypropyl)- 2-methylbenzamide Receptor TRPM8 / GPCR (Putative Target) Ligand->Receptor Binding (Hydrophobic Pocket) ConfChange Conformational Change Receptor->ConfChange Activation IonFlux Ca2+ Influx ConfChange->IonFlux Channel Opening Response Cellular Response (Cooling/Analgesia) IonFlux->Response Signal Transduction

Figure 2: Putative mechanism of action pathway for benzamide-based ligands in cellular assays.

References

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: 3-Methoxypropylamine (Precursor data). Retrieved from

  • PubChem. (2024).[3] Compound Summary: 2-Methylbenzamide (Toxicity and Physical Properties). National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Benzamide Derivative Stability Profiles. Retrieved from

  • Leffingwell, J. C. (2010). Cooling Ingredients and Their Mechanism of Action. (Context on N-substituted benzamide cooling agents).

(Note: Specific CAS data for N-(3-methoxypropyl)-2-methylbenzamide is derived from homologous series analysis as exact proprietary application notes are not public. Protocols are standardized based on functional group chemistry.)

Sources

Troubleshooting & Optimization

Preventing hydrolysis of N-(3-methoxypropyl)-2-methylbenzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-methoxypropyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to prevent hydrolysis and other forms of degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for N-(3-methoxypropyl)-2-methylbenzamide?

A: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule.[1] For N-(3-methoxypropyl)-2-methylbenzamide, an amide, this reaction cleaves the amide bond, resulting in the formation of 2-methylbenzoic acid and 3-methoxypropylamine. This degradation compromises the purity and efficacy of the compound, potentially impacting experimental results and the safety profile of a drug product. Amides are generally stable, but hydrolysis can be catalyzed by acidic or basic conditions.[1][2][3][4]

Q2: What are the ideal storage conditions to prevent hydrolysis?

A: To minimize hydrolysis, N-(3-methoxypropyl)-2-methylbenzamide should be stored in a cool, dry, and dark place.[5][6] Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress.[7] For long-term storage, storing in a freezer at -20°C or below and in an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.[5]

Q3: Can I store N-(3-methoxypropyl)-2-methylbenzamide in a solution?

A: Storing amides in solution is generally not recommended for long periods, as the presence of a solvent, especially aqueous or protic solvents, can facilitate hydrolysis. If you must store it in solution, use an anhydrous, aprotic solvent and store it at low temperatures (-20°C or -80°C). Always prepare fresh solutions for critical experiments.

Q4: How can I detect if my sample has undergone hydrolysis?

A: Several analytical techniques can detect hydrolysis. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the parent compound and its degradation products.[8] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.[9] For structural confirmation of the hydrolysis products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q5: Are there any visual cues that indicate degradation?

A: While not always apparent, some visual signs of degradation may include a change in color, the appearance of cloudiness in a solution, or the formation of solid precipitates.[10] However, significant hydrolysis can occur without any visible changes. Therefore, relying on analytical methods for stability assessment is crucial.

II. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: HPLC analysis shows a new peak corresponding to 2-methylbenzoic acid.
  • Probable Cause: This is a strong indicator of hydrolysis. The presence of moisture and/or inappropriate temperature is the likely culprit.

  • Solution:

    • Immediate Action: Quarantine the affected batch. Do not use it for further experiments until the extent of degradation is quantified.

    • Review Storage Conditions:

      • Verify the temperature of your storage unit.

      • Check the integrity of the container seal.

      • Assess the humidity of the storage environment. Consider using a desiccator for storage.[11]

    • Future Prevention:

      • Always store the compound in a tightly sealed container in a refrigerator or freezer.[5]

      • When handling the compound, work in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) to minimize exposure to atmospheric moisture.

      • Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction to the bulk stock.

Issue 2: Inconsistent results in biological assays.
  • Probable Cause: If you are observing variable results, it could be due to the degradation of your compound, leading to a lower effective concentration of the active molecule.

  • Solution:

    • Conduct a Forced Degradation Study: A forced degradation study can help you understand the stability of your compound under various stress conditions (acid, base, heat, light, oxidation).[12][13][14][15] This will help identify the primary degradation pathways.

    • Quantify the Purity: Use a validated HPLC method to determine the purity of your current stock.

    • Prepare Fresh Solutions: For all future experiments, prepare solutions fresh from a new, unopened vial of the compound.

Issue 3: Change in the physical appearance of the solid compound.
  • Probable Cause: Clumping, discoloration, or an unusual odor can indicate chemical degradation or moisture absorption.

  • Solution:

    • Do Not Use: Discard the material as its purity is compromised.

    • Re-evaluate Handling Procedures:

      • Ensure that spatulas and other tools are clean and dry before use.

      • Minimize the time the container is open to the atmosphere.

      • Consider using a positive pressure of an inert gas like argon or nitrogen when accessing the container.

III. Experimental Protocols

Protocol 1: Stability Assessment of N-(3-methoxypropyl)-2-methylbenzamide via HPLC

This protocol outlines a method to assess the stability of your compound.

1. Preparation of Standards:

  • Prepare a stock solution of N-(3-methoxypropyl)-2-methylbenzamide in anhydrous acetonitrile at 1 mg/mL.
  • Prepare a stock solution of 2-methylbenzoic acid (a potential hydrolysis product) in anhydrous acetonitrile at 1 mg/mL.
  • Create a series of calibration standards by diluting the stock solutions.

2. Sample Preparation:

  • Accurately weigh a small amount of your stored N-(3-methoxypropyl)-2-methylbenzamide and dissolve it in anhydrous acetonitrile to a known concentration (e.g., 0.1 mg/mL).

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 230 nm.[8]
  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the standards and the sample.
  • Identify the peaks corresponding to N-(3-methoxypropyl)-2-methylbenzamide and 2-methylbenzoic acid based on their retention times.
  • Quantify the amount of each compound in your sample using the calibration curves.
Protocol 2: Forced Degradation Study

This study will help you understand the degradation profile of your compound.

1. Sample Preparation:

  • Prepare solutions of N-(3-methoxypropyl)-2-methylbenzamide (e.g., 0.1 mg/mL) in the following stress conditions:
  • Acidic: 0.1 M HCl
  • Basic: 0.1 M NaOH
  • Oxidative: 3% H₂O₂
  • Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).
  • Photolytic: Expose a solid sample and a solution to UV light.

2. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Analysis:

  • Before HPLC analysis, neutralize the acidic and basic samples.
  • Analyze all samples using the HPLC method described in Protocol 1.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions).
  • Identify and quantify the degradation products formed under each condition. This will reveal the compound's susceptibility to different degradation pathways.

IV. Visualization of Hydrolysis and Workflow

Hydrolysis Mechanism

The following diagram illustrates the acid and base-catalyzed hydrolysis of N-(3-methoxypropyl)-2-methylbenzamide.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid N-(3-methoxypropyl)-2-methylbenzamide Protonation Protonated Amide Amide_Acid->Protonation + H₃O⁺ Tetrahedral_Acid Tetrahedral Intermediate Protonation->Tetrahedral_Acid + H₂O Products_Acid 2-Methylbenzoic Acid + 3-Methoxypropylammonium Tetrahedral_Acid->Products_Acid - H₂O, - H⁺ Amide_Base N-(3-methoxypropyl)-2-methylbenzamide Tetrahedral_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Base + OH⁻ Products_Base 2-Methylbenzoate + 3-Methoxypropylamine Tetrahedral_Base->Products_Base - H₂O

Caption: Acid and base-catalyzed hydrolysis pathways.

Stability Study Workflow

The diagram below outlines the workflow for conducting a comprehensive stability study.

Stability_Workflow start Start Stability Study prep_samples Prepare Samples (Solid & Solution) start->prep_samples stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidative) prep_samples->stress_conditions time_points Sample at Various Time Points stress_conditions->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Quantify Degradation & Identify Products hplc_analysis->data_analysis report Generate Stability Report data_analysis->report end End Study report->end

Caption: Workflow for a forced degradation study.

V. Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) -20°C or below (long-term)Reduces the rate of chemical reactions, including hydrolysis.[11]
Humidity Low humidity / Dry environmentMinimizes the availability of water for hydrolysis.[6]
Light Protect from light (use amber vials)Prevents photolytic degradation.[6][16]
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storagePrevents oxidation.[5]
Container Tightly sealed, appropriate materialPrevents moisture ingress and contamination.[6][7]

VI. References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]

  • C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ScienceMadness. (2014, August 14). Amide handling precautions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 14). What test can be used to differ amide and amine? Retrieved from [Link]

Sources

Identifying degradation products of N-(3-methoxypropyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Characterizing Degradation Products of N-(3-methoxypropyl)-2-methylbenzamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Impurity Profiling for a Novel Benzamide

N-(3-methoxypropyl)-2-methylbenzamide is a molecule of interest with a chemical structure featuring a secondary amide linkage, an ether group, and a substituted aromatic ring. Each of these functional groups presents a potential site for chemical degradation under various environmental and process-related stresses. A thorough understanding of its stability profile is not merely a regulatory requirement but a cornerstone of robust drug development, ensuring the safety and efficacy of the final product.[1][2]

This technical guide moves beyond a simple recitation of steps. It is designed as a comprehensive support resource that explains the chemical rationale behind experimental design for identifying degradation products. We will explore predictive pathways, provide detailed protocols for forced degradation studies, and offer troubleshooting advice for the analytical challenges you may encounter.

Section 1: Predicted Degradation Pathways: A Chemist's Perspective

Before initiating any experiment, understanding the molecule's potential liabilities is crucial. The structure of N-(3-methoxypropyl)-2-methylbenzamide contains three primary "hot spots" for degradation.

  • Amide Bond Hydrolysis: The amide linkage is the most common and predictable site of degradation for this class of molecules.[3][4] Under both acidic and basic conditions, the amide bond is susceptible to cleavage, yielding its constituent carboxylic acid and amine.

  • Oxidative Degradation: The molecule has several sites prone to oxidation. The methyl group on the benzoyl ring can be oxidized to a benzyl alcohol and further to a carboxylic acid. The methoxy group's ether linkage and the adjacent methylene groups are also potential sites for oxidative attack, which can lead to more complex fragmentation.[5][6][7]

  • Photolytic Degradation: Aromatic amides can be susceptible to degradation upon exposure to UV light. While the classic photo-Fries rearrangement is more typical for aromatic amines, photolytic energy can still induce cleavage of the amide C-N bond, leading to radical-based side products.[8][9]

Below is a diagram illustrating the most probable primary degradation pathways.

G cluster_main N-(3-methoxypropyl)-2-methylbenzamide cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent N-(3-methoxypropyl)-2-methylbenzamide (Parent Drug) Acid 2-Methylbenzoic Acid Parent->Acid Acid/Base Hydrolysis Amine 3-Methoxypropylamine Parent->Amine Acid/Base Hydrolysis N_Oxide N-Oxide Derivative (Potential Minor) Parent->N_Oxide Oxidation (H₂O₂) Benzyl_Alcohol N-(3-methoxypropyl)-2-(hydroxymethyl)benzamide Parent->Benzyl_Alcohol Oxidation (H₂O₂) (Benzylic Position)

Caption: Predicted primary degradation pathways for N-(3-methoxypropyl)-2-methylbenzamide.

Section 2: FAQs on Forced Degradation Study Design

Forced degradation, or stress testing, is the cornerstone of identifying potential degradants.[1][10] The objective is to induce 5-20% degradation, which is sufficient to produce and detect impurities without causing extensive secondary degradation that can complicate pathway analysis.[11]

Q1: Why can't I just use my standard release-testing HPLC method for a degradation study?

A: A standard HPLC method is typically designed for potency and purity testing against known impurities. It may not have the resolving power to separate new, unknown degradation products from the parent peak or from each other. A forced degradation study is essential for developing and validating a stability-indicating analytical method (SIAM) , which is specifically proven to separate the drug from all potential degradation products.[2]

Q2: What are the recommended starting conditions for a forced degradation study on this specific molecule?

A: A systematic approach is required. The following conditions provide a robust starting point. Always run a control sample (parent drug in solvent, protected from stress) in parallel for each condition.

Stress ConditionReagent / ParametersTypical DurationRationale & Key Degradants to Monitor
Acid Hydrolysis 0.1 M HCl at 60 °C2, 8, 24, 48 hoursTargets the amide bond. Look for 2-methylbenzoic acid and 3-methoxypropylamine.[11][12]
Base Hydrolysis 0.1 M NaOH at 60 °C2, 8, 24, 48 hoursAlso targets the amide bond; kinetics may differ from acid hydrolysis.[13] Look for the same products.
Oxidation 3% H₂O₂ at Room Temp2, 8, 24, 48 hoursMimics oxidative stress.[14] Look for N-oxides or oxidation at the benzylic methyl group.
Thermal Solid-state at 80 °C (Dry Heat)1, 3, 7 daysAssesses intrinsic thermal stability. Degradation pathways can be complex.[15][16]
Photolytic Solid & Solution, ICH Q1B conditions (e.g., 1.2 million lux hours, 200 watt hours/m²)As per ICH Q1BAssesses light sensitivity. Look for products of C-N bond cleavage or rearrangement.[8][17]

Q3: I've completed the stress study, but my mass balance is poor. Where did my compound go?

A: A mass balance issue (where the decrease in parent drug concentration doesn't match the increase in degradant concentration) is a common and important finding. Consider these possibilities:

  • Non-UV Active Degradants: The primary degradation products, 2-methylbenzoic acid and especially 3-methoxypropylamine, may have poor or no chromophores, making them invisible to a standard UV detector. Analysis by a universal detector like a Charged Aerosol Detector (CAD) or by LC-MS is necessary.

  • Precipitation: Degradation products may be insoluble in the stress solution and have precipitated out. Visually inspect your samples and consider dissolving the contents in a stronger solvent for analysis.

  • Volatile Degradants: Small fragments or amines could be volatile and lost from the sample, especially under thermal stress.

  • Adsorption: Highly polar or charged degradants might irreversibly stick to sample vials or HPLC column frits.

Section 3: Experimental Protocol: Developing a Stability-Indicating LC-MS Method

The goal is to develop a single chromatographic method that can resolve the parent compound from all significant degradation products generated during the forced degradation study.

Step-by-Step Methodology:

  • Sample Pooling: Prepare a pooled sample by mixing equal volumes of the stressed samples where 5-20% degradation was observed. This single "degradation cocktail" contains all relevant peaks and is your primary tool for method development.

  • Initial Screening (Generic Gradient):

    • Column: Start with a versatile C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast linear gradient from 5% to 95% B over 10 minutes.

    • Detector: Use both a PDA/UV detector (to monitor the parent) and a mass spectrometer (to find all ions).

  • Data Analysis & Peak Tracking:

    • Analyze the pooled sample. In the mass spectrometer data, extract ion chromatograms (EICs) for the parent compound's [M+H]⁺ and for any new m/z values that appear.

    • The primary hydrolytic degradation will result in the loss of your parent compound, but the products may not be easily seen by UV. You must rely on MS or other detection methods to confirm their presence.

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve the resolution (Rs > 2.0) between the parent and the closest eluting degradant. You may need to make the gradient shallower in the region where peaks are co-eluting.

    • If resolution is still poor, screen alternative column chemistries (e.g., Phenyl-Hexyl, Polar-Embedded) or change the organic modifier (Methanol instead of Acetonitrile).

  • Method Validation: Once the method is finalized, validate it according to ICH Q2(R1) guidelines, paying special attention to specificity, which is proven by the successful resolution of all peaks in your stressed samples.

Caption: Workflow for developing a stability-indicating LC-MS method.

Section 4: Troubleshooting & Advanced Structure Elucidation

Q4: I have accurate mass data from HRMS for an unknown peak. How do I propose a structure?

A: High-Resolution Mass Spectrometry (HRMS) is a powerful tool.[18]

  • Calculate Molecular Formula: Use the accurate mass to generate a list of possible elemental compositions. Software can do this, but filter the results based on chemical sense (e.g., reasonable numbers of C, H, N, O).

  • Compare with Predicted Pathways: Does the proposed formula match a predicted degradant? For example, a loss of the C9H11O sidechain from the parent would correspond to 2-methylbenzoic acid.

  • Analyze Isotope Pattern: The isotopic distribution can help confirm the elemental composition.

  • Perform MS/MS Fragmentation: Fragment the unknown ion and analyze the resulting daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For example, cleavage of the amide bond is a very common fragmentation pathway that can help confirm the structure of both halves of the molecule.[19][20]

Q5: MS/MS data is ambiguous. How can I get a definitive structure?

A: When mass spectrometry is not enough, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation. [21][22] While MS provides connectivity clues through fragmentation, NMR provides a complete map of the molecule's carbon-hydrogen framework.[23]

To perform NMR, you will likely need to isolate a few milligrams of the impurity using preparative HPLC. Once isolated, a suite of NMR experiments can be run.

ExperimentInformation Provided
¹H NMR Shows all hydrogen atoms, their chemical environment, and how many neighboring hydrogens they have (splitting).[21]
¹³C NMR Shows all unique carbon atoms in the molecule.
COSY Correlates hydrogen atoms that are coupled (usually 2-3 bonds apart), revealing H-C-C-H spin systems.
HSQC A 2D experiment that correlates each proton directly to the carbon it is attached to.
HMBC A 2D experiment that shows longer-range correlations (2-4 bonds) between protons and carbons. This is critical for piecing fragments together, for example, connecting a substituent to an aromatic ring.
NOESY Shows correlations between atoms that are close in space, which helps determine stereochemistry and conformation.

By assembling the data from these experiments, an unambiguous structural assignment of the degradation product can be made.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Gorog, S., & Rasanu, N. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Available at: [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]

  • Giam, M., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Life Science Alliance. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • Patti, A., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available at: [Link]

  • Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (2025). The Photolyses of Fully Aromatic Amides. ResearchGate. Available at: [Link]

  • Li, W., et al. (2013). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available at: [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Li, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society. Available at: [Link]

  • Jiang, H., et al. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides. ResearchGate. Available at: [Link]

  • Dzepina, K., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Wang, C., et al. (2021). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Available at: [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pawar, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Azzam, H., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yavuz, S., et al. (n.d.). Thermal weight loss curves of o-, m-, p-methoxybenzamide derivative molecules. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Franzyk, H., & Nielsen, J. (2012). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

  • Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Available at: [Link]

  • YouTube. (2023). Tests for Amides. Available at: [Link]

  • Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • MDPI. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • ResearchGate. (2017). Degradation Pathway. Available at: [Link]

  • Oxford Academic. (2020). Oxidative degradation of acylsemicarbazide and its polymers. Chemistry Letters. Available at: [Link]

  • ResearchGate. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available at: [Link]

  • ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Available at: [Link]

  • Yavuz, S., et al. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available at: [Link]

  • ACS Omega. (2020). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Available at: [Link]

  • PMC. (2021). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Available at: [Link]

  • PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Available at: [Link]

Sources

Scaling up synthesis of N-(3-methoxypropyl)-2-methylbenzamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Scaling up N-(3-methoxypropyl)-2-methylbenzamide for in vivo studies requires a shift from "getting the compound" to "engineering the process." While the chemistry (amide coupling) is elementary, the specific structural features of this molecule—specifically the flexible methoxypropyl chain combined with the sterically demanding ortho-methyl group—often result in a low-melting solid or viscous oil. This physical state complicates standard purification (crystallization), making reaction control critical to avoid column chromatography.

This guide prioritizes the Acid Chloride Method over coupling reagents (HATU/EDC) for scale-up. The acid chloride route offers superior atom economy, easier byproduct removal (gaseous HCl or water-soluble salts), and scalability.

Synthesis Workflow (Visualized)

The following diagram outlines the optimized workflow for a 100g+ scale batch, designed to minimize impurities without chromatography.

G Start Reagents: 2-Methylbenzoyl Chloride 3-Methoxypropylamine Base (Et3N or NaOH) Reactor Reactor (0°C to RT) Controlled Addition (Exotherm Management) Start->Reactor DCM or Toluene Quench Quench / Phase Cut Remove Aqueous Salts Reactor->Quench Reaction Complete WashAcid Acid Wash (1M HCl) Removes Excess Amine Quench->WashAcid Organic Layer WashBase Base Wash (1M NaOH) Removes Unreacted Acid WashAcid->WashBase Dry Drying & Filtration (MgSO4 / Charcoal) WashBase->Dry Strip Solvent Strip (Rotovap / High Vac) Dry->Strip Decision Physical State? Strip->Decision Distill Oil: Molecular Distillation (High Vac <0.1 mbar) Decision->Distill If Oil Cryst Solid: Recrystallization (Heptane/EtOAc) Decision->Cryst If Solid Final Final API (>99% Purity) Distill->Final Cryst->Final

Caption: Optimized process flow for amide coupling. The "Acid Wash" step is the critical control point for removing amine toxicity for in vivo use.

Technical Protocol & Data

Stoichiometry & Reagents

For in vivo quality, we must ensure the toxic component (the amine) is fully consumed or washed away. We use a slight excess of the Acid Chloride to drive the amine to completion, as the hydrolyzed acid byproduct is easier to remove than the amine.

ComponentRoleEquivalentsNotes
3-Methoxypropylamine Limiting Reagent1.00Determine purity by GC before weighing.
2-Methylbenzoyl Chloride Electrophile1.05 - 1.10Slight excess ensures full amine conversion.
Triethylamine (TEA) Base Scavenger1.20 - 1.50Captures HCl. Use DIPEA if side-reactions occur.
DCM or EtOAc Solvent10 VolumesDCM is easier to strip; EtOAc is greener (Class 3).
Step-by-Step Execution
  • Setup: Charge 3-methoxypropylamine (1.0 eq) and TEA (1.2 eq) into the reactor with dry DCM (10 vol). Cool to 0–5°C.

  • Addition: Add 2-methylbenzoyl chloride (1.05 eq) dropwise. Crucial: Maintain internal temperature <25°C. The reaction is highly exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup (The "Self-Validating" System):

    • Wash 1: 1M HCl (removes unreacted amine and TEA).

    • Wash 2: Water (removes bulk salts).

    • Wash 3: 1M NaOH or sat. NaHCO3 (removes 2-methylbenzoic acid from hydrolyzed excess chloride).

    • Wash 4: Brine (drying).

  • Isolation: Dry organics over MgSO4. If the solution is colored, add activated carbon (5 wt%) and filter through Celite. Concentrate under reduced pressure.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Initiation & Control

Q: The reaction mixture turned into a solid slurry immediately upon addition. Is this normal? A: Yes. This is the triethylamine hydrochloride (TEA·HCl) salt precipitating. It confirms the reaction is working. Ensure your stirring mechanism (overhead stirrer preferred for >50g) can handle the torque. If it becomes too thick, add more solvent (up to 15 volumes).

Q: I see a new impurity forming at ~5-10%. What is it? A: If the temperature spiked >30°C during addition, you may have formed the "bis-amide" (imide) or promoted degradation.

  • Fix: Control addition rate strictly.

  • Fix: If the impurity is the hydrolyzed acid (2-methylbenzoic acid), your acid chloride may be wet or old. Increase the base wash (NaOH) during workup to remove it.

Phase 2: Purification & Isolation

Q: The product is a viscous oil and won't crystallize. How do I purify it without a column? A: This molecule has a flexible ether chain and an ortho-substituent, which inhibits crystal lattice formation.

  • Protocol: Use High Vacuum Stripping . Heat the oil to 40–50°C under high vacuum (<1 mbar) for 4 hours. This removes residual solvent and volatile impurities.

  • Advanced: If purity is still low, perform a Molecular Distillation (wiped film) if equipment is available. Alternatively, try a "melt crystallization" by cooling the oil to -20°C in the presence of a seed crystal (if available) and a non-solvent like pentane.

Q: The product smells like amine even after workup. A: This is a critical failure for in vivo studies (toxicity).

  • Cause: The HCl wash was insufficient or the pH wasn't low enough.

  • Fix: Re-dissolve the oil in EtOAc and wash again with 2M HCl. Ensure the aqueous layer pH is <2.

In Vivo Quality Control (FAQs)

Q: What are the limits for residual solvents? A: Refer to ICH Q3C (R8) guidelines [1].

  • DCM (Class 2): Limit is 600 ppm. You must dry thoroughly.

  • EtOAc/Ethanol (Class 3): Limit is 5000 ppm (0.5%).

  • Recommendation: Use EtOAc for the reaction if possible to avoid Class 2 solvents entirely.

Q: Do I need to test for endotoxins? A: For oral/IP small molecules, strict endotoxin testing is less common than for biologics, but "low bioburden" is required.

  • Protocol: Use sterile water for the final wash. Filter the final organic solution through a 0.22 µm filter before evaporation to remove particulate matter and bacteria.

Q: How do I store the oily product? A: Oils are prone to oxidation. Store under Argon/Nitrogen at -20°C. If the compound is hygroscopic (absorbs water), seal with parafilm.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[1]

  • Magano, J., et al. (2022).[2] "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(6).[2]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • Patsnap Eureka. (2014).[3] Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (Example of amide purification via pH swing).

Sources

Purification challenges of N-(3-methoxypropyl)-2-methylbenzamide via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-002 Status: Open Subject: Troubleshooting Tailing, Co-elution, and Yield Loss in Silica Chromatography Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are encountering purification difficulties with N-(3-methoxypropyl)-2-methylbenzamide . This is a common bottleneck caused by the physicochemical conflict between the molecule's functional groups and standard silica stationary phases.

The Molecule:

  • Core: Secondary Benzamide (Moderate Polarity, H-bond donor/acceptor).

  • Substituent A (2-Methyl): Provides steric bulk (ortho-effect), twisting the amide out of planarity with the ring.

  • Substituent B (3-Methoxypropyl): Flexible, polar ether chain. This increases solubility in polar organic solvents but adds "drag" on silica.

The Problem: Standard Hexane/Ethyl Acetate gradients often fail because the amide nitrogen hydrogen-bonds with acidic silanols on the silica surface, causing tailing (broad peaks) . Furthermore, the unreacted starting material, 3-methoxypropylamine , is a basic amine that co-elutes or streaks, contaminating the product.

Diagnostic Flowchart

Before modifying your column conditions, identify the specific failure mode using this logic tree.

TroubleshootingLogic Start Start: Identify Issue CheckTLC Check TLC Plate Start->CheckTLC Issue1 Streak / Tailing? CheckTLC->Issue1 Broad spot Issue2 Co-elution with Amine? CheckTLC->Issue2 Overlapping spots Issue3 Poor Solubility? CheckTLC->Issue3 Precipitate at origin Sol1 Add Modifier (1% Et3N) Issue1->Sol1 Silanol Interaction Sol2 Perform Acid Wash (HCl) Issue2->Sol2 pKa Exploitation Sol3 Switch to Dry Loading Issue3->Sol3 DCM Method

Figure 1: Diagnostic logic for amide purification challenges.

Technical Solutions & Protocols

Challenge A: The "Sticky" Amide (Tailing)

Mechanism: Silica gel is slightly acidic (pH ~5). The amide nitrogen and the ether oxygen in your molecule interact with surface silanols via hydrogen bonding. This reversible binding slows down mass transfer, resulting in broad, tailing peaks that ruin resolution.

The Fix: Deactivate the silica surface using a basic modifier.

Protocol: Buffered Mobile Phase
  • Standard System: Hexane / Ethyl Acetate (EtOAc).[1][2][3][4]

  • Modifier: Triethylamine (Et

    
    N) or 1% Ammonia in Methanol.
    
  • Procedure:

    • Prepare your mobile phase (e.g., 1:1 Hex/EtOAc).[1]

    • Add 1% v/v Triethylamine to the solvent mixture.

    • Crucial Step: Flush the column with 2 Column Volumes (CV) of this modified solvent before loading your sample. This "caps" the active silanol sites.

    • Run the purification.[3][4][5][6] The base competes for the silanol sites, allowing your amide to elute as a sharp band.

Note: Et


N has a high boiling point. You must rotovap efficiently or dry the fractions under high vacuum to remove the smell.
Challenge B: Co-elution with 3-Methoxypropylamine

Mechanism: The starting amine is polar and basic. On standard silica, it streaks from the baseline to the solvent front, often hiding underneath your amide product.

The Fix: Do not rely on chromatography to remove the amine. Use Chemoselective Extraction based on pKa differences.

CompoundApprox.[1][2][3][4][5][7][8][9][10][11][12] pKa (Conjugate Acid)Behavior in 1M HCl
Product (Amide) ~ -1.5 (Very weak base)Remains Organic Soluble
Impurity (Amine) ~ 10.5 (Strong base)Becomes Water Soluble (Salt)
Protocol: The "Pre-Column" Acid Wash

Perform this BEFORE the column to simplify your chromatography.

  • Dissolve crude reaction mixture in Ethyl Acetate (or DCM).

  • Wash the organic layer 2x with 1M HCl (aq).

    • Mechanism:[6] The 3-methoxypropylamine is protonated to form the hydrochloride salt (

      
      ), which partitions into the water layer.
      
    • Mechanism:[6] The amide (your product) remains neutral and stays in the organic layer.

  • Wash 1x with Brine (to remove trapped water).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Result: The amine is chemically removed. You now only need to separate the product from non-polar impurities or unreacted acid.

Challenge C: Solubility & Loading

Mechanism: N-(3-methoxypropyl)-2-methylbenzamide may crystallize or oil out when dissolved in non-polar mobile phases (like Hexane), leading to "crashing out" at the top of the column.

The Fix: Solid (Dry) Loading.[13]

Protocol: Celite/Silica Dry Load
  • Dissolve the crude mixture in a minimum amount of DCM or Acetone (solvents that dissolve it well).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.[5]

  • Pour this powder on top of your pre-packed column.

  • Add a layer of sand and begin elution.[5]

Optimized Workflow Diagram

Follow this path to ensure maximum purity and yield.

PurificationWorkflow Reaction Crude Reaction Mixture Quench Quench Reaction->Quench AcidWash Acid Wash (1M HCl) *CRITICAL STEP* Quench->AcidWash Removes Amine Drying Dry (Na2SO4) & Concentrate AcidWash->Drying Load Dry Load (Celite) Drying->Load Column Flash Column (Hex/EtOAc + 1% Et3N) Load->Column Prevents Tailing Pure Pure Amide Column->Pure

Figure 2: Optimized purification workflow integrating chemical extraction and chromatography.

Frequently Asked Questions (FAQs)

Q: I see two spots for my product on TLC/Column that merge later. Is it decomposing? A: Likely not. Ortho-substituted amides (like your 2-methylbenzamide) exhibit rotamers . The steric bulk hinders rotation around the amide bond, creating two distinct conformers observable on NMR or silica. These usually coalesce if you run the column slower or at a slightly higher temperature. If they merge after isolation, it is purely conformational.

Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes, but be careful.

  • Pros: Better solubility for your polar ether chain.

  • Cons: MeOH is very strong; it can dissolve silica slightly.

  • Recommendation: If you use DCM/MeOH, keep MeOH < 10%.[2] Use 1% NH

    
     in MeOH  (7N commercial solution) as the polar component to prevent tailing.
    

Q: My product is UV active, but I can't see the impurities. A: Your product has a benzene ring (UV active at 254 nm). The impurity (3-methoxypropylamine) does not have a strong chromophore.

  • Solution: Use a Ninhydrin stain (turns amines red/purple) or Iodine chamber to visualize the non-UV active amine impurity on your TLC plate.

Q: Why is my yield low after the acid wash? A: If your acid wash is too strong (e.g., 6M HCl) or prolonged, you might hydrolyze the amide, though benzamides are generally robust. Ensure you are using 1M HCl and keeping the wash brief and cold. Alternatively, the "loss" might actually be the removal of the heavy amine impurity you thought was product.

References

  • Biotage. "Successful Flash Chromatography: Separation of Basic Organic Compounds." Biotage Technical Guides.

  • Master Organic Chemistry. "Amine Basicity and pKaH: Why Acid Washes Work." Master Organic Chemistry.

  • Teledyne ISCO. "Flash Chromatography Guide: Purifying Amides and Amines." Teledyne ISCO Application Notes.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for Benzamide vs. Amine pKa values).

Sources

Validation & Comparative

A Comparative FTIR Spectral Analysis Guide: Synthesis of N-(3-methoxypropyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of N-(3-methoxypropyl)-2-methylbenzamide and its precursor starting materials, 2-methylbenzoyl chloride and 3-methoxypropylamine. We will explore the causal relationships behind the spectral shifts observed during the amidation reaction, offering a self-validating methodology for reaction monitoring and product confirmation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize spectroscopic techniques for molecular characterization.

Introduction: The Role of FTIR in Amide Bond Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry. The formation of N-(3-methoxypropyl)-2-methylbenzamide from 2-methylbenzoyl chloride and 3-methoxypropylamine is a classic example of nucleophilic acyl substitution. In this process, the nucleophilic primary amine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable secondary amide linkage and the elimination of hydrogen chloride.

FTIR spectroscopy serves as a powerful, rapid, and non-destructive analytical tool to monitor the progress of such reactions. The fundamental principle lies in the fact that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate. By tracking the disappearance of vibrational modes unique to the starting materials and the concurrent appearance of modes characteristic of the amide product, we can confidently confirm the successful conversion.

Experimental Design & Rationale

Synthesis of N-(3-methoxypropyl)-2-methylbenzamide

A standard Schotten-Baumann reaction condition is employed for the synthesis. The choice of a base (e.g., triethylamine or pyridine) is critical to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-methoxypropylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 2-methylbenzoyl chloride (1.0 eq) in DCM dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(3-methoxypropyl)-2-methylbenzamide via column chromatography or recrystallization to obtain a pure sample for analysis.

FTIR Spectroscopy Workflow

The following workflow ensures accurate and reproducible spectral acquisition for a robust comparative analysis.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_sm1 Prepare 2-methylbenzoyl chloride (neat liquid film) acq_sample Acquire Sample Spectra (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) prep_sm1->acq_sample prep_sm2 Prepare 3-methoxypropylamine (neat liquid film) prep_sm2->acq_sample prep_prod Prepare purified product (neat liquid film or KBr pellet) prep_prod->acq_sample acq_bg Acquire Background Spectrum (clean ATR or salt plates) acq_bg->acq_sample For each sample analysis_proc Process Spectra (Baseline correction, Normalization) acq_sample->analysis_proc analysis_peaks Peak Picking & Assignment analysis_proc->analysis_peaks analysis_comp Comparative Analysis analysis_peaks->analysis_comp

Caption: Workflow for FTIR Spectral Analysis.

Comparative Spectral Analysis

The transformation from starting materials to the final amide product is characterized by distinct and predictable changes in the FTIR spectrum. The reaction progress can be visualized by the following chemical equation:

Caption: Synthesis of N-(3-methoxypropyl)-2-methylbenzamide.

The key to confirming the reaction's success is observing the disappearance of the N-H stretches of the primary amine and the C=O stretch of the acid chloride, alongside the appearance of the characteristic N-H stretch and Amide I and II bands of the secondary amide product.

2-Methylbenzoyl Chloride (Starting Material 1)

The spectrum of an acid chloride is dominated by its carbonyl group (C=O). Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O bond is strengthened, causing it to absorb at a significantly higher frequency than other carbonyl compounds.[1][2]

  • Key Feature: A very strong, sharp absorption band for the C=O stretch is typically observed in the range of 1815-1775 cm⁻¹.[3][4] For conjugated systems like 2-methylbenzoyl chloride, this may shift to the lower end of the range, around 1775 cm⁻¹.

  • Other Bands: Expect aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, and a C-Cl stretching vibration between 730-550 cm⁻¹.[4]

3-Methoxypropylamine (Starting Material 2)

As a primary aliphatic amine, its spectrum shows several characteristic peaks.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7][8]

  • N-H Bending: A medium to strong "scissoring" vibration occurs in the 1650-1580 cm⁻¹ range.[7][9]

  • C-N Stretching: An aliphatic C-N stretch will appear as a medium or weak band between 1250–1020 cm⁻¹.[7][9]

  • C-O Stretching: The ether linkage (C-O-C) will produce a strong absorption band, typically in the 1150-1085 cm⁻¹ region for aliphatic ethers.

N-(3-methoxypropyl)-2-methylbenzamide (Product)

The product is a secondary amide, and its spectrum is a composite of features from both starting materials, with the crucial addition of the newly formed amide functional group.

  • Disappearance of Precursor Bands: The two N-H stretching bands of the primary amine and the high-frequency C=O stretch of the acid chloride will be absent in the spectrum of the pure product.

  • Appearance of Amide Bands:

    • N-H Stretch: Secondary amides (R-NH-R') show a single, sharp to moderately broad N-H stretching band between 3370-3170 cm⁻¹.[10]

    • Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the amide spectrum, appearing strongly in the 1680-1630 cm⁻¹ range.[10][11] The lower frequency compared to the acid chloride is due to resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond character.[1]

    • Amide II Band (N-H Bend): This is another strong, characteristic band found between 1570-1515 cm⁻¹.[10] It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[12] The Amide I and Amide II bands form a diagnostic pair for secondary amides.[10]

  • Conserved Bands: Vibrations from parts of the molecule not involved in the reaction will remain. These include the aromatic and aliphatic C-H stretches, aromatic C=C ring stretches (~1600-1450 cm⁻¹), and the strong C-O ether stretch (~1100 cm⁻¹).

Summary of Key Spectral Data
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) 2-Methylbenzoyl Chloride 3-Methoxypropylamine Final Product
N-H StretchPrimary Amine (-NH₂)3500-3300 (2 bands)[5][8]AbsentPresent Absent
N-H StretchSecondary Amide (-NH-)3370-3170 (1 band)[10]AbsentAbsentPresent
C-H StretchAromatic3100-3000PresentAbsentPresent
C-H StretchAliphatic (sp³)2960-2850PresentPresentPresent
C=O StretchAcid Chloride1815-1775[3][4]Present AbsentAbsent
C=O Stretch (Amide I)Secondary Amide1680-1630[10][11]AbsentAbsentPresent
N-H BendPrimary Amine1650-1580[7]AbsentPresent Absent
N-H Bend (Amide II)Secondary Amide1570-1515[10]AbsentAbsentPresent
C-O-C StretchEther1150-1085AbsentPresentPresent
C-N StretchAliphatic Amine1250-1020[9]AbsentPresentPresent (coupled)

Conclusion

The FTIR spectral comparison provides unequivocal evidence for the successful synthesis of N-(3-methoxypropyl)-2-methylbenzamide. The self-validating nature of this analysis—where the disappearance of key reactant signals (primary amine N-H stretches, acid chloride C=O stretch) is directly correlated with the appearance of distinct product signals (secondary amide N-H stretch, Amide I, and Amide II bands)—makes FTIR an indispensable tool for reaction monitoring and quality control in synthetic chemistry. This guide demonstrates that a systematic analysis of vibrational modes allows for a confident and detailed characterization of the chemical transformation.

References

[7] IR: amines. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link] [3] Infrared Spectroscopy. (n.d.). University of California, Davis. Retrieved February 15, 2026, from [Link] [4] Infrared spectra of acid chlorides - Chemistry. (n.d.). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link] [8] OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved February 15, 2026, from [Link] [5] Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chromatography Forum. Retrieved February 15, 2026, from [Link] [13] Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] [1] Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. Retrieved February 15, 2026, from [Link] [14] FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved February 15, 2026, from [Link] [15] Miller, Y.; Zimmt, M. B. (2009). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 113(39), 10479-10488. [Link] [16] LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link] [9] Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved February 15, 2026, from [Link] [6] Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 15, 2026, from [Link] [17] Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 15, 2026, from [Link] [10] Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 15, 2026, from [Link] [12] Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Retrieved February 15, 2026, from [Link] [2] CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024, June 17). YouTube. Retrieved February 15, 2026, from [Link] [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2-methylbenzamide

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